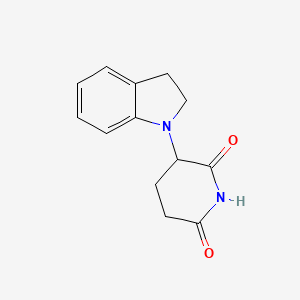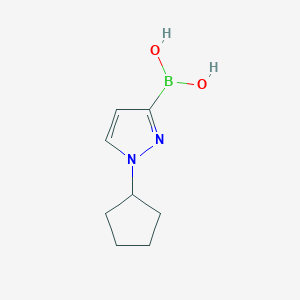
(1-cyclopentyl-1H-pyrazol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrazole ring, which is further substituted with a cyclopentyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, which is then functionalized with a boronic acid group through a series of reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions: (1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical approaches.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases (e.g., potassium carbonate), and solvents like toluene or ethanol are commonly used.
Protodeboronation: Radical initiators and specific solvents are employed.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds .
Aplicaciones Científicas De Investigación
(1-Cyclopentyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid involves its ability to participate in various chemical reactions, particularly those involving the boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
1H-Pyrazole-4-boronic acid: This compound has a similar pyrazole ring structure but lacks the cyclopentyl group.
1-Boc-pyrazole-4-boronic acid pinacol ester: This compound features a pinacol ester group and is used in similar applications.
Uniqueness: The presence of the cyclopentyl group in (1-cyclopentyl-1H-pyrazol-3-yl)boronic acid imparts unique steric and electronic properties, making it distinct from other boronic acid derivatives. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, providing advantages in specific synthetic applications .
Propiedades
Fórmula molecular |
C8H13BN2O2 |
|---|---|
Peso molecular |
180.01 g/mol |
Nombre IUPAC |
(1-cyclopentylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C8H13BN2O2/c12-9(13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7,12-13H,1-4H2 |
Clave InChI |
MOUMLLPKOAXEIN-UHFFFAOYSA-N |
SMILES canónico |
B(C1=NN(C=C1)C2CCCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



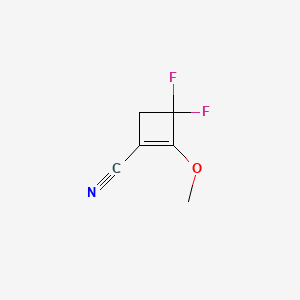
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
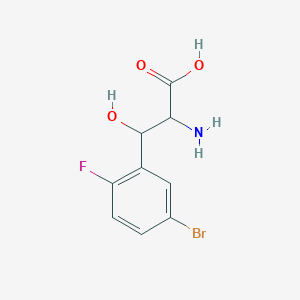
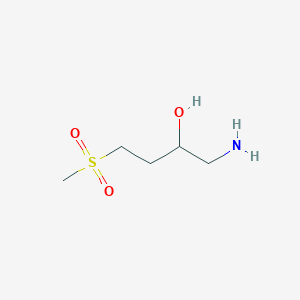
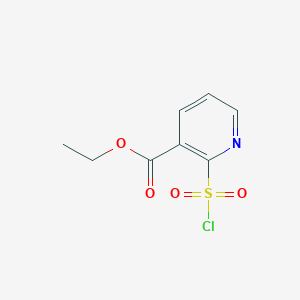
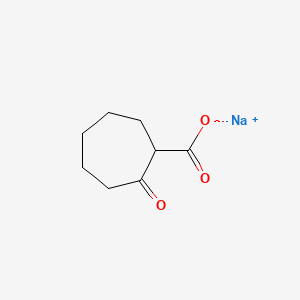
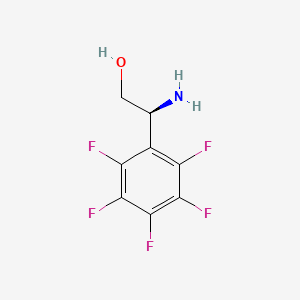
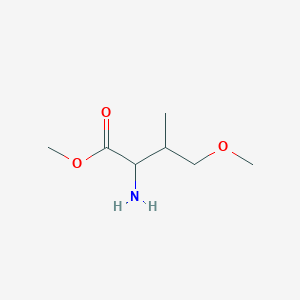
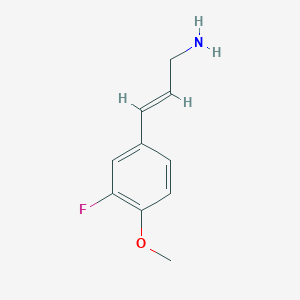
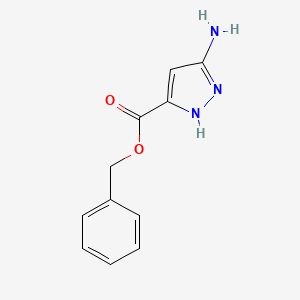
![Tert-butyl1-(methylamino)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13557739.png)

